2-Methoxynaphthalene
Overview
Description
2-Methoxynaphthalene, also known as β-Naphthol methyl ether, is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its faint but persistent odor and is used in various industrial applications, including as a stabilizer in smokeless gunpowder .
Mechanism of Action
Target of Action
2-Methoxynaphthalene, also known as β-Naphthol methyl ether, is a stabilizer found in gunpowder, particularly smokeless gunpowders . It has been studied for its anti-inflammatory effects , suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
Studies have been conducted on its behavior in time-resolved resonance raman studies . These studies can provide insights into how the compound interacts with its targets and the changes that result from these interactions.
Biochemical Pathways
One study has investigated the ni(cod)2-catalyzed ipso-silylation of this compound . The study identified two fundamental mechanistic pathways: internal nucleophilic substitution and a nonclassical oxidative addition . These pathways could provide insights into the biochemical processes influenced by this compound.
Pharmacokinetics
It is known that the compound is soluble in alcohol and insoluble in water and dipropylene glycol . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Given its potential anti-inflammatory effects , it may influence cellular processes related to inflammation
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in alcohol and insolubility in water and dipropylene glycol suggest that the presence of these substances in the environment could affect its action, efficacy, and stability. Furthermore, it has been used to investigate the catalytic benefits of delamination, as well as to study alkali metal-mediated manganization (AMMMn) reactions , suggesting that its action could be influenced by the presence of certain metals or other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxynaphthalene can be synthesized through the alkylation of β-naphthol with dimethyl sulfate. The reaction typically involves the use of an alkaline medium to facilitate the methylation process . Another method involves the bromination of this compound to obtain 1,6-dibromo-2-methoxynaphthalene, followed by metal reduction using a zinc-copper alloy .
Industrial Production Methods: Industrial production of this compound often employs the alkylation method due to its efficiency and cost-effectiveness. The process involves the reaction of β-naphthol with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as acylation, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides in the presence of Lewis acids like aluminum chloride or iron chloride are typical reagents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro-2-methoxynaphthalene.
Substitution: Acylated derivatives such as 2-benzoyl-6-methoxynaphthalene.
Scientific Research Applications
2-Methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a model compound in studying catalytic reactions and the effects of delamination.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored for its biooxidation products which may have therapeutic applications.
Industry: Utilized in the fragrance industry due to its sweet, floral scent.
Comparison with Similar Compounds
2-Naphthol: Similar structure but lacks the methoxy group.
1-Methoxynaphthalene: Methoxy group attached to the first carbon of the naphthalene ring.
Naphthalene: The parent compound without any substituents.
Uniqueness: 2-Methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy group enhances its solubility in organic solvents and influences its reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
2-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDYPLAQQGJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Record name | β-Naphthol methyl ether | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/%CE%92-Naphthol_methyl_ether | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044392 | |
Record name | 2-Methoxynaphthalene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma | |
Record name | Naphthalene, 2-methoxy- | |
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Record name | 2-Methoxynaphthalene | |
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Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | beta-Naphthyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
274.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
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Solubility |
Insoluble in water, miscible in oils, soluble (in ethanol) | |
Record name | beta-Naphthyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1266/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00823 [mmHg] | |
Record name | 2-Methoxynaphthalene | |
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CAS No. |
93-04-9 | |
Record name | 2-Methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-04-9 | |
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Record name | 2-Methoxynaphthalene | |
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Record name | 2-METHOXYNAPHTHALENE | |
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Record name | Naphthalene, 2-methoxy- | |
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Record name | 2-Methoxynaphthalene | |
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Record name | Methyl 2-naphthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.013 | |
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Record name | 2-METHOXYNAPHTHALENE | |
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Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | 2-Methoxynaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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